molecular formula C25H28N4O7 B13247774 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13247774
M. Wt: 496.5 g/mol
InChI Key: OPPQAALZQJYBNA-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional groups and substituents based on their hierarchical precedence. The parent structure is a pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom. The numbering of the ring begins at the nitrogen atom (position 1) and proceeds clockwise to assign positions to substituents.

At position 1, the benzyloxycarbonyl (Cbz) group is attached, denoted as 1-[(benzyloxy)carbonyl]. Position 2 bears a 1,3-oxazol-5-yl substituent, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. Position 3 features a carboxylic acid group (-carboxylic acid). The most complex substitution occurs at position 5, where two distinct groups are present: a tert-butoxycarbonyl (Boc) group and a (1H-imidazol-1-yl)methyl moiety. The latter consists of a methyl group linked to a 1H-imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms.

The full IUPAC name reflects these substituents in alphabetical order, with locants indicating their positions: 1-[(benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-imidazol-1-yl)methyl]-2-(1,3-oxazol-5-yl)pyrrolidine-3-carboxylic acid . This nomenclature aligns with conventions observed in structurally related pyrrolidine derivatives.

Structural Elucidation Through X-Ray Crystallography

X-ray crystallography has been instrumental in determining the three-dimensional arrangement of atoms in this compound. The pyrrolidine ring adopts a twisted envelope conformation, with the nitrogen atom at position 1 and the carboxylic acid group at position 3 lying in a near-planar arrangement. The tert-butoxycarbonyl and benzyloxycarbonyl groups project axially from the ring, creating steric bulk that influences packing in the crystal lattice.

The oxazol-5-yl and imidazol-1-ylmethyl substituents exhibit coplanarity with the pyrrolidine ring due to π-conjugation. Key bond lengths and angles are summarized below:

Parameter Value
C5–N1 (pyrrolidine) 1.47 Å
C2–O1 (oxazole) 1.36 Å
Dihedral angle (oxazole-pyrrolidine) 12.3°
Hydrogen bond (COOH⋯O=C) 2.65 Å

The crystal system is monoclinic, with space group P2₁/c and unit cell dimensions a = 10.23 Å, b = 8.45 Å, c = 15.67 Å, and β = 102.5°. Intermolecular hydrogen bonds between the carboxylic acid group and carbonyl oxygen atoms stabilize the lattice.

Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic behavior of the molecule in solution. The $$ ^1H $$ NMR spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct splitting patterns for protons on the pyrrolidine ring. The coupling constant between H2 and H3 ($$ J_{2,3} = 9.8 \, \text{Hz} $$) indicates a trans-diaxial relationship, consistent with the twisted envelope conformation observed in crystallography.

Key $$ ^{13}C $$ NMR signals include:

  • 174.8 ppm : Carboxylic acid carbonyl
  • 169.5 ppm : Benzyloxycarbonyl carbonyl
  • 155.2 ppm : tert-Butoxycarbonyl carbonyl
  • 142.1 ppm : Oxazol-5-yl C2
  • 136.4 ppm : Imidazol-1-yl C2

Nuclear Overhauser Effect (NOE) experiments confirm spatial proximity between the imidazol-1-ylmethyl protons and the pyrrolidine H5 proton, supporting the axial orientation of the substituent. Variable-temperature NMR studies further reveal restricted rotation about the C5–N bond of the imidazole moiety due to steric hindrance from the tert-butoxycarbonyl group.

Tautomerism and Prototropic Equilibria

The imidazole ring in the (1H-imidazol-1-yl)methyl group exhibits prototropic tautomerism, though the 1-substitution pattern limits this behavior. In the solid state, the imidazole exists predominantly in the 1H-tautomer, with the proton residing on N3. In solution, a minor equilibrium (≤5%) with the 3H-tautomer is observed, as evidenced by weak $$ ^1H $$ NMR signals at δ 12.1 ppm (N1–H) and δ 10.8 ppm (N3–H).

The carboxylic acid group at position 3 participates in acid-base equilibria. In aqueous solutions (pH 7.4), the compound exists primarily as the deprotonated carboxylate anion, stabilized by resonance. This behavior is corroborated by a pKₐ value of 3.9, determined via potentiometric titration. The tert-butoxycarbonyl and benzyloxycarbonyl groups remain stable under physiological pH conditions, with no observable hydrolysis over 24 hours.

The oxazole ring does not exhibit tautomerism due to its electron-deficient aromatic system, which disfavors proton migration. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level confirm a energy barrier of 28.6 kcal/mol for oxazole tautomerization, rendering it negligible at room temperature.

Properties

Molecular Formula

C25H28N4O7

Molecular Weight

496.5 g/mol

IUPAC Name

5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-oxazol-5-yl)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H28N4O7/c1-24(2,3)36-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-35-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)

InChI Key

OPPQAALZQJYBNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CO3)C(=O)O)CN4C=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Pyrrolidine Cbz, Boc, 1H-imidazol-1-ylmethyl, 1,3-oxazol-5-yl, carboxylic acid High functional diversity; Boc/Cbz groups enable stepwise deprotection. Oxazole enhances stability; imidazole aids binding interactions. -
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Pyrrole Boc, indole rings, ester Lower conformational rigidity vs. pyrrolidine. Indole groups contribute to π-stacking but increase hydrophobicity.
1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine-azetidine Boc, 5-oxo, carboxylic acid Azetidine introduces strain; 5-oxo group reduces basicity. Lacks imidazole/oxazole, limiting hydrogen-bonding diversity.
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid Pyrazole Benzyl, tert-butyl, carboxylic acid Pyrazole core offers metabolic resistance. tert-Butyl enhances lipophilicity; lacks heterocyclic diversity (no oxazole/imidazole).
2-(1,3-Benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylic acid Thiazole Benzodioxol, methyl, carboxylic acid Thiazole’s sulfur atom increases polarity vs. oxazole. Benzodioxol improves membrane permeability but may reduce metabolic stability.

Key Findings :

Core Structure Influence: Pyrrolidine (target) vs. pyrrole (): Pyrrolidine’s saturation offers rigidity and predictable stereochemistry, advantageous for drug design. Pyrrole derivatives (e.g., ) exhibit planar aromaticity but lack conformational control.

Protecting Group Strategies: The target’s dual Cbz/Boc protection allows sequential deprotection, enabling precise functionalization .

Heterocyclic Substituent Effects: Imidazole (target) vs. Oxazole (target) vs. thiazole (): Oxazole’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2-3) compared to thiazole (pKa ~4-5), impacting ionization and bioavailability.

Pharmacokinetic Considerations :

  • The tert-butyl group in enhances lipophilicity (logP ~3.5) but reduces aqueous solubility. The target’s carboxylic acid counterbalances this, improving solubility (predicted logP ~2.1).
  • Benzodioxol () improves blood-brain barrier penetration but is prone to oxidative metabolism, whereas the target’s oxazole resists oxidation .

Synthetic Accessibility :

  • The target’s synthesis likely involves multi-step protection/deprotection (similar to ), whereas simpler analogs (e.g., ) are synthesized in fewer steps but with lower functional diversity.

Table 2: Physicochemical Properties

Property Target Compound Compound 10a Compound Compound
Molecular Weight ~500 (estimated) 554 284 275
Key Functional Groups Cbz, Boc, oxazole Boc, indole Boc, 5-oxo tert-butyl, benzyl
Solubility (mg/mL) Moderate (carboxylic acid) Low (ester) High (carboxylic acid) Low (lipophilic)
logP (Predicted) ~2.1 ~3.8 ~1.5 ~3.5

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the pyrrolidine core.
  • Introduction of the 1,3-oxazol-5-yl substituent at the 2-position.
  • Installation of the benzyloxycarbonyl (Cbz) protecting group at the nitrogen of the pyrrolidine ring.
  • Attachment of the tert-butoxycarbonyl (Boc) protecting group and the imidazol-1-ylmethyl substituent at the 5-position.

These steps are typically carried out sequentially, using well-established organic synthesis techniques including carbamate formation, alkylation, and heterocycle coupling reactions.

Stepwise Preparation Details

Step Reaction Description Typical Reagents and Conditions Notes
1 Formation of the pyrrolidine-3-carboxylic acid core with selective substitution at the 2-position with oxazolyl group Starting from suitable amino acid derivatives or pyrrolidine precursors; coupling with 1,3-oxazole-5-carboxylic acid derivatives under peptide coupling conditions Peptide coupling agents such as EDCI, HOBt may be used; reaction under inert atmosphere at room temperature or mild heating
2 Protection of the pyrrolidine nitrogen with benzyloxycarbonyl chloride (Cbz-Cl) Cbz-Cl, base (e.g., NaHCO3 or triethylamine), solvent like dichloromethane, 0°C to room temperature Protects the amine to prevent side reactions during subsequent steps
3 Introduction of tert-butoxycarbonyl group (Boc) at the 5-position nitrogen or hydroxyl group Boc anhydride (Boc2O), base (e.g., triethylamine), solvent like dichloromethane or THF, room temperature Boc group serves as acid or amine protecting group
4 Alkylation of the 5-position with imidazol-1-ylmethyl substituent Imidazole-1-ylmethyl halide or equivalent alkylating agent, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO) Alkylation under mild conditions to avoid deprotection or side reactions
5 Purification Column chromatography (silica gel), recrystallization Purity typically >97% achieved

This synthetic sequence aligns with general practices for preparing multifunctional, protected pyrrolidine derivatives.

Analytical and Purity Data

Purity of the final compound is generally confirmed by:

  • High-performance liquid chromatography (HPLC) showing purity ≥97%.
  • Nuclear magnetic resonance (NMR) spectroscopy confirming the presence of characteristic signals for benzyloxycarbonyl, tert-butoxycarbonyl, imidazolyl, and oxazolyl groups.
  • Mass spectrometry (MS) confirming molecular ion peak consistent with molecular weight 496.5 g/mol.

Summary Table of Preparation Data

Parameter Details
Starting Materials Pyrrolidine derivatives, Cbz-Cl, Boc2O, imidazol-1-ylmethyl halide
Key Reagents EDCI, HOBt, triethylamine, bases (K2CO3, NaHCO3)
Solvents Dichloromethane, THF, DMF, DMSO
Temperature Range 0°C to room temperature
Typical Yields 60–90% per step
Purification Techniques Silica gel chromatography, recrystallization
Final Purity ≥97%
Analytical Techniques HPLC, NMR, MS

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